Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate
Description
This compound is a methyl ester featuring a pentenoate backbone with an (2E)-configured double bond, an ethyl substituent at C3, and a substituted oxirane (epoxide) ring at C5. The oxirane ring exhibits (2R,3S) stereochemistry, with ethyl and methyl groups attached to C3 of the epoxide. Its molecular formula is C₁₃H₂₂O₃, distinguishing it from simpler analogs through increased alkylation and stereochemical complexity. The compound’s reactivity and physical properties are influenced by the E-configured double bond and the sterically hindered epoxide .
Properties
Molecular Formula |
C13H22O3 |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
methyl (E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyloxiran-2-yl]pent-2-enoate |
InChI |
InChI=1S/C13H22O3/c1-5-10(9-12(14)15-4)7-8-11-13(3,6-2)16-11/h9,11H,5-8H2,1-4H3/b10-9+/t11-,13+/m1/s1 |
InChI Key |
CMTOIURTFSRJQY-FCSPZMLESA-N |
Isomeric SMILES |
CC/C(=C\C(=O)OC)/CC[C@@H]1[C@](O1)(C)CC |
Canonical SMILES |
CCC(=CC(=O)OC)CCC1C(O1)(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of (2R,3S)-2-ethyl-3-methyloxirane as a key intermediate . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxirane ring, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
The reactions often require specific conditions, such as:
Oxidation: Acidic or basic conditions, depending on the oxidizing agent used.
Reduction: Anhydrous conditions to prevent side reactions.
Substitution: Varying temperatures and solvents to control the reaction rate and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in stereoselective reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate exerts its effects involves its interaction with specific molecular targets. The oxirane ring is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features
Key Differences and Implications
Substituent Effects: The ethyl group at C3 in the target compound enhances lipophilicity compared to the methyl group in ’s analog. This increases membrane permeability but may reduce solubility in polar solvents.
Stereochemical Influence :
- The (2R,3S) configuration of the oxirane ring (confirmed via X-ray crystallography in related compounds ) directs molecular packing via weak C–H⋯O interactions, affecting crystallinity and melting points.
Reactivity Profiles: The acetate ester in ’s compound is more hydrolytically labile than the target compound’s methyl ester, which offers greater stability under acidic conditions . The cyano-pyridinyl group in ’s compound enables hydrogen bonding and π-π stacking, unlike the aliphatic substituents in the target compound .
Biological Activity
Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate, with the CAS number 1389395-04-3, is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C13H22O3
Molecular Weight : 226.312 g/mol
IUPAC Name : methyl (E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyloxiran-2-yl]pent-2-enoate
SMILES Notation : CC\C(=C/C(=O)OC)\CC[C@H]1O[C@@]1(C)CC
The compound features an oxirane ring which is significant for its biological interactions. The presence of the double bond and ester functional groups suggests potential reactivity in biological systems.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Some studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the oxirane ring may enhance interactions with microbial cell membranes.
- Insecticidal Properties : The compound has shown promise in entomological studies where it acts as a juvenile hormone mimic. This activity can disrupt normal growth and development in insects, making it a candidate for pest control applications.
- Phytotoxicity : Initial research suggests potential phytotoxic effects, indicating that it may inhibit plant growth or induce stress responses in certain species.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Insecticidal | Disruption of insect development | |
| Phytotoxicity | Growth inhibition in specific plants |
Case Study: Insecticidal Activity
In a controlled study examining the insecticidal properties of similar compounds, this compound was tested against common agricultural pests such as Spodoptera species. Results indicated an effective reduction in larval survival rates when exposed to varying concentrations of the compound.
The proposed mechanism involves mimicking juvenile hormones in insects, leading to abnormal growth patterns and mortality. This is supported by molecular docking studies that suggest strong binding affinity to juvenile hormone receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
